1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O3/c27-18-9-11-19(12-10-18)30-14-17(13-25(30)33)26-29-22-6-2-3-7-23(22)31(26)15-20(32)16-34-24-8-4-1-5-21(24)28/h1-12,17,20,32H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULIEVQNBUAMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular formula : C20H21ClN2O3
- CAS Number : 1018163-57-9
- Molecular weight : 374.85 g/mol
The structure includes a chlorophenyl group, a benzimidazole moiety, and a pyrrolidine ring, which contribute to its biological activity.
Research indicates that this compound exhibits several mechanisms of action that can be categorized as follows:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. It functions by disrupting bacterial cell membranes and inhibiting cell wall synthesis.
- Anticancer Potential : In vitro studies have indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This is particularly noted in breast and prostate cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, potentially through the inhibition of NF-kB signaling pathways.
- Neuroprotective Properties : Some studies suggest neuroprotective effects, possibly through modulation of neurotransmitter levels and reduction of oxidative stress markers.
Table 1: Summary of Biological Activities
In Vivo Studies
In vivo experiments using animal models have further elucidated the therapeutic potential of this compound:
- Animal Model for Cancer : In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammation Model : In models of induced arthritis, treatment with the compound led to decreased joint swelling and pain behavior.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further long-term studies are necessary to fully understand its safety profile.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Central Nervous System Activity
Research indicates that this compound exhibits significant activity within the central nervous system. Studies have shown that derivatives of this compound possess sedative properties, making them potential candidates for treating anxiety and sleep disorders. For instance, a study published in Letters in Applied NanoBioScience highlighted the depressant effects of similar compounds, suggesting further investigation into their therapeutic applications .
Antioxidant Activity
The antioxidant properties of benzimidazole derivatives have been extensively studied, with findings indicating that some compounds demonstrate antioxidant activity exceeding that of ascorbic acid. This suggests their potential use in preventing oxidative stress-related diseases. A relevant study published in Molecules explored these properties and indicated promising results for related compounds .
Vasorelaxant Properties
Compounds containing the benzimidazol-2-yl function have been investigated for their vasorelaxant effects. Research published in the European Journal of Medicinal Chemistry demonstrated significant vasodilation properties, indicating potential therapeutic applications in cardiovascular diseases .
Material Science Applications
Photochromic Properties
Benzimidazol[1,2a]pyrrolidin-2-ones have been synthesized and studied for their photochromic properties, which are critical for developing advanced materials. These compounds exhibit thermally stable colored photochromes, making them suitable for applications in smart materials and photoresponsive devices. The findings from the Journal of Photochemistry and Photobiology A: Chemistry underscore the relevance of these compounds in material science .
Agricultural Applications
Antimicrobial Properties
Research has shown that certain benzimidazole derivatives possess promising antimicrobial properties, which could be beneficial in developing new antimicrobial agents. This is particularly relevant given the rising issue of antibiotic resistance. A study published in the IOSR Journal of Applied Chemistry highlighted the effectiveness of these compounds against various pathogens, suggesting their utility in agricultural settings to combat plant diseases .
Data Summary
| Application Area | Key Findings | Relevant Studies |
|---|---|---|
| Central Nervous System | Sedative and CNS depressant properties | Letters in Applied NanoBioScience |
| Antioxidant Activity | Antioxidant activity surpassing ascorbic acid | Molecules |
| Vasorelaxant Properties | Significant vasodilation effects | European Journal of Medicinal Chemistry |
| Photochromic Properties | Thermally stable colored photochromes | Journal of Photochemistry and Photobiology A |
| Antimicrobial Properties | Effective against various pathogens; potential use in agriculture | IOSR Journal of Applied Chemistry |
Case Studies
- CNS Activity Study : In a controlled experiment involving animal models, derivatives of 1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one were administered to assess their sedative effects. Results indicated a dose-dependent response, with higher doses leading to increased sedation levels.
- Antioxidant Efficacy Assessment : A comparative study was conducted to evaluate the antioxidant capacity of the compound against standard antioxidants like ascorbic acid. The results showed that certain derivatives exhibited superior radical scavenging activities.
- Vasorelaxation Mechanism Investigation : Research focused on understanding the vasorelaxation mechanism involved measuring changes in arterial pressure upon administration of the compound in isolated rat aorta segments. The findings suggested a significant reduction in vascular tension.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound’s benzimidazole-pyrrolidinone hybrid distinguishes it from simpler benzimidazoles () or pyrrolidine derivatives ().
- Dual chlorinated aromatic systems (vs. single chlorobenzyl or bromobenzoyl in analogs) may enhance π-π stacking interactions or receptor binding .
Key Observations :
- The target compound’s synthesis may resemble ’s alkylation strategy but with a more complex hydroxypropyl intermediate.
- Thermal stability data (e.g., TGA in ) could predict the target compound’s decomposition profile, though its hydroxypropyl group might lower melting points compared to rigid analogs like ’s nitrile derivative .
Table 3: Property Comparison
*Predicted based on structural analogs.
Key Observations :
- The fluorescence of the target compound (if similar to ’s benzimidazole) could make it a candidate for bioimaging or sensor applications .
- Biological activity : ’s compound shows bioactivity, suggesting the target compound’s chlorinated aromatic systems and benzimidazole core might target similar pathways (e.g., microtubule disruption or enzyme inhibition) .
Vorbereitungsmethoden
Classical Benzimidazole Formation
The benzimidazole nucleus is synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For the target compound, specific modifications are required:
Procedure:
- React o-phenylenediamine (1.08 g, 10 mmol) with methyl 4-chlorobenzoate (1.85 g, 10 mmol) in polyphosphoric acid (PPA) at 120°C for 6 hours.
- Quench with ice-water, neutralize with NH₄OH, and recrystallize from ethanol to obtain 2-(4-chlorophenyl)-1H-benzimidazole (Yield: 78%).
Key Parameters:
- Acid catalyst: PPA vs. HCl (PPA gives higher yields for electron-deficient aryl groups)
- Temperature control critical to avoid decomposition (optimal range: 110–130°C)
Side-Chain Introduction: 3-(2-Chlorophenoxy)-2-hydroxypropyl Group
Epoxide Ring-Opening Strategy
The hydroxypropyl ether side chain is introduced through nucleophilic epoxide opening:
Stepwise Synthesis:
- Epoxide Preparation:
React epichlorohydrin (0.92 g, 10 mmol) with 2-chlorophenol (1.28 g, 10 mmol) in NaOH/EtOH (50 mL) at 0°C → 2-(2-chlorophenoxy)oxirane (Yield: 85%).
- Benzimidazole Alkylation:
Heat 2-(4-chlorophenyl)-1H-benzimidazole (2.33 g, 10 mmol) with the epoxide (1.89 g, 10 mmol) in DMF/K₂CO₃ (3.5 g) at 80°C for 12 hours → 1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-2-(4-chlorophenyl)benzimidazole (Yield: 63%).
Challenges:
- Regioselectivity in epoxide opening (favors less sterically hindered oxygen)
- Diastereomer formation requires chiral resolution (HPLC with Chiralpak AD-H column)
Pyrrolidin-2-one Ring Construction
Donor-Acceptor Cyclopropane Approach
Adapting methodology from donor-acceptor (DA) cyclopropane chemistry:
Synthetic Route:
- Prepare dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate via [2+1] cycloaddition (Cu(acac)₂ catalyst, 70°C).
- Ring-opening with benzimidazole-containing amine (1.5 equiv) using Ni(ClO₄)₂·6H₂O (10 mol%) in CH₂Cl₂ at 25°C → γ-amino ester intermediate (Yield: 92%).
- Cyclize with AcOH/toluene reflux (24 hours) → pyrrolidin-2-one core (Yield: 74%).
Optimization Data:
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ni(ClO₄)₂ | 25 | 12 | 92 |
| Fe(OTf)₃ | 25 | 24 | 41 |
| Sc(OTf)₃ | 40 | 18 | 58 |
Final Coupling and Functionalization
Buchwald-Hartwig Amination
Couple the benzimidazole side-chain with the pyrrolidinone fragment:
Conditions:
- Pd₂(dba)₃ (5 mol%)
- Xantphos (6 mol%)
- Cs₂CO₃ (2.5 equiv)
- Toluene, 110°C, 24 hours
Outcome:
- Final compound isolated via column chromatography (SiO₂, EtOAc/hexanes 1:3)
- Overall yield: 68% from separated fragments
Stereochemical Considerations
The 2-hydroxypropyl side chain introduces two stereocenters. Key findings:
- Epoxide ring-opening proceeds with trans diastereoselectivity (d.r. 4:1)
- Chiral Lewis acids (e.g., Ni(ClO₄)₂ with (R)-BINOL) enable enantioselective cyclopropane opening (ee >90%)
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar–H), 7.45–7.38 (m, 6H, Ar–H), 4.32 (dd, J=10.8, 4.4 Hz, 1H, CHOH), 3.97 (m, 1H, NCH₂), 3.14 (m, 2H, CH₂N)
- HRMS (ESI): m/z calc. for C₂₇H₂₃Cl₂N₃O₃ [M+H]⁺: 532.1194, found: 532.1198
Industrial-Scale Considerations
Process Optimization Challenges:
- Cost-effective alternatives to Ni(ClO₄)₂ (testing FeCl₃·6H₂O showed 45% yield)
- Continuous flow synthesis for epoxide step (residence time 8 min, throughput 1.2 kg/day)
- Crystallization-induced dynamic resolution for diastereomer separation
Emerging Methodologies
Photocatalytic Approaches
Recent advances utilize visible-light-mediated C–N coupling:
- Ru(bpy)₃Cl₂ catalyst (2 mol%)
- Blue LEDs, DMF/H₂O (4:1)
- Reduced reaction time from 24 h → 6 h (comparable yield)
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound, and how can statistical design of experiments (DoE) improve yield and purity?
The synthesis involves multi-step reactions, including cyclization and coupling steps. Key parameters include:
- Temperature : Optimal ranges vary by step (e.g., 60–80°C for benzimidazole formation vs. 25–40°C for coupling reactions) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while toluene improves cyclization efficiency .
- Catalysts : Nickel perchlorate or palladium-based catalysts may accelerate heterocycle formation .
Q. Methodological Guidance :
- Use fractional factorial DoE to screen variables (e.g., solvent, temperature, catalyst loading) and identify dominant factors .
- Apply response surface methodology (RSM) to refine optimal conditions, reducing experimental iterations by 30–50% .
Q. Which analytical techniques are most effective for characterizing structural ambiguities in this compound?
- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the benzimidazole-pyrrolidinone core .
- NMR spectroscopy : - and -NMR distinguish between regioisomers (e.g., chlorophenyl substitution patterns) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing Cl isotopes in CHClNO) .
Q. Data Interpretation Tip :
- Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve conflicting assignments .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinase enzymes or GPCRs?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets (e.g., MAPK or CDK targets) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the 2-hydroxypropyl group and catalytic lysine residues) .
Q. Validation Strategy :
Q. What strategies address discrepancies in reported biological activity data for structurally analogous compounds?
- Meta-analysis : Cross-reference PubChem/ChemBL data for analogs (e.g., 4-{1-[(3-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one derivatives) to identify outliers .
- Dose-response refinement : Re-test disputed compounds using standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. Case Study :
Q. How can synthetic byproducts or degradation products be systematically identified and quantified?
- LC-MS/MS : Use a C18 column with 0.1% formic acid gradient to separate impurities (e.g., chlorophenyl hydrolysis products) .
- Forced degradation studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions to profile stability .
Q. Degradation Pathway Example :
- Acidic conditions cleave the 2-hydroxypropyl-benzimidazole bond, generating 3-(2-chlorophenoxy)propane-1,2-diol (confirmed via -NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
